(R)-4-(3-Isopropoxyphenyl)-1,3-dimethyl-1,2,3,6-tetrahydro-pyridine (R)-4-(3-Isopropoxyphenyl)-1,3-dimethyl-1,2,3,6-tetrahydro-pyridine
Brand Name: Vulcanchem
CAS No.: 143919-32-8
VCID: VC21118634
InChI: InChI=1S/C16H23NO/c1-12(2)18-15-7-5-6-14(10-15)16-8-9-17(4)11-13(16)3/h5-8,10,12-13H,9,11H2,1-4H3/t13-/m0/s1
SMILES: CC1CN(CC=C1C2=CC(=CC=C2)OC(C)C)C
Molecular Formula: C16H23NO
Molecular Weight: 245.36 g/mol

(R)-4-(3-Isopropoxyphenyl)-1,3-dimethyl-1,2,3,6-tetrahydro-pyridine

CAS No.: 143919-32-8

Cat. No.: VC21118634

Molecular Formula: C16H23NO

Molecular Weight: 245.36 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-(3-Isopropoxyphenyl)-1,3-dimethyl-1,2,3,6-tetrahydro-pyridine - 143919-32-8

Specification

CAS No. 143919-32-8
Molecular Formula C16H23NO
Molecular Weight 245.36 g/mol
IUPAC Name (3R)-1,3-dimethyl-4-(3-propan-2-yloxyphenyl)-3,6-dihydro-2H-pyridine
Standard InChI InChI=1S/C16H23NO/c1-12(2)18-15-7-5-6-14(10-15)16-8-9-17(4)11-13(16)3/h5-8,10,12-13H,9,11H2,1-4H3/t13-/m0/s1
Standard InChI Key JCOCMGVCOFDDLL-ZDUSSCGKSA-N
Isomeric SMILES C[C@H]1CN(CC=C1C2=CC(=CC=C2)OC(C)C)C
SMILES CC1CN(CC=C1C2=CC(=CC=C2)OC(C)C)C
Canonical SMILES CC1CN(CC=C1C2=CC(=CC=C2)OC(C)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator